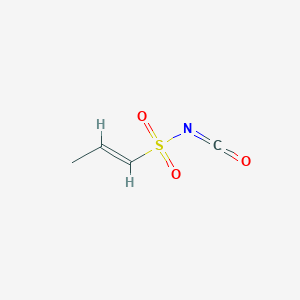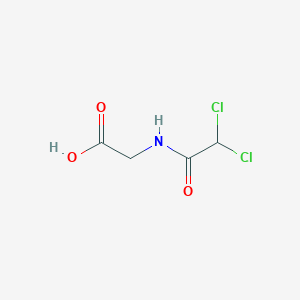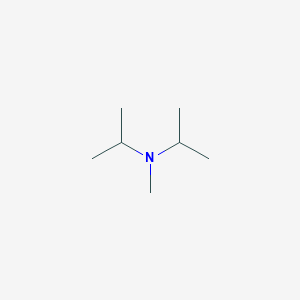
D-thréo-bioptérine*
Vue d'ensemble
Description
D-Threo-biopterin, also known as (1’R,2’R)-biopterin or D-threo-6-(1,2-dihydroxypropyl)pterin, is a pterin derivative with the empirical formula C9H11N5O3 and a molecular weight of 237.22 g/mol . It is a stereoisomer of biopterin, a naturally occurring compound involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for various enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases .
Applications De Recherche Scientifique
D-Threo-biopterin has several scientific research applications across various fields:
Mécanisme D'action
Target of Action
D-Threo-Biopterin is a pterin derivative . It primarily targets aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine .
Mode of Action
D-Threo-Biopterin acts as a co-factor for the aforementioned aromatic amino acid hydroxylases . It facilitates the conversion of amino acids tyrosine and tryptophan to levodopa and 5-hydroxytryptophan, respectively .
Biochemical Pathways
D-Threo-Biopterin is involved in several biochemical pathways, including the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . It plays a key role in the Pterine Biosynthesis Metabolic pathway . Disorders in these pathways can lead to diseases such as DOPA-Responsive Dystonia, Hyperphenylalaninemia due to Guanosine Triphosphate Cyclohydrolase Deficiency, and Sepiapterin Reductase Deficiency .
Result of Action
The primary result of D-Threo-Biopterin’s action is the synthesis of monoamine neurotransmitters . These neurotransmitters play vital roles in various neuropsychological conditions, including the maintenance of the nervous system’s plasticity, memory, learning, motor control, executive functions, and emotion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-biopterin typically involves the reduction of dihydrobiopterin or the chemical modification of biopterin derivatives. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation to convert dihydrobiopterin to D-Threo-biopterin .
Industrial Production Methods: Industrial production of D-Threo-biopterin may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Threo-biopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form biopterin or reduced to form tetrahydrobiopterin .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines under appropriate conditions.
Major Products:
Oxidation: Biopterin
Reduction: Tetrahydrobiopterin
Substitution: Various substituted pterin derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Biopterin: A naturally occurring pterin derivative involved in the biosynthesis of tetrahydrobiopterin.
Tetrahydrobiopterin: An essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.
Neopterin: A pteridine derivative that serves as a precursor in the biosynthesis of biopterin.
Uniqueness of D-Threo-biopterin: D-Threo-biopterin is unique due to its specific stereochemistry, which distinguishes it from other biopterin derivatives. This stereoisomerism can influence its biological activity and its interactions with enzymes and other molecular targets .
Propriétés
IUPAC Name |
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-CVYQJGLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?
A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.
Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?
A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)







